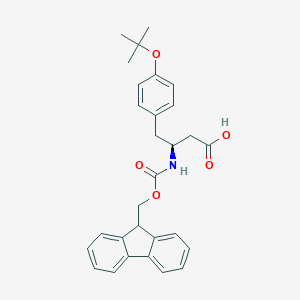

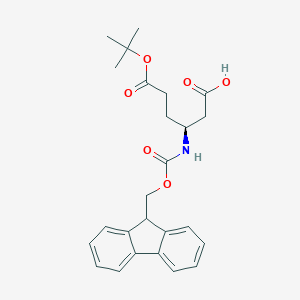

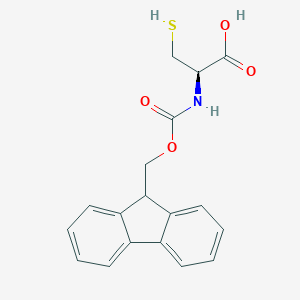

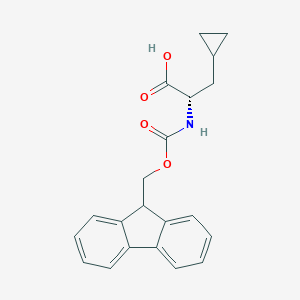

2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a specialty chemical, possibly used in the synthesis of other compounds .

Synthesis Analysis

The exact synthesis process for this compound is not provided in the available resources .Molecular Structure Analysis

The molecular formula for this compound is C29H25NO4, and it has a molecular weight of 451.52 .Physical And Chemical Properties Analysis

Detailed physical and chemical properties for this compound are not provided in the available resources .Applications De Recherche Scientifique

Anti-inflammatory Properties

A study by Burch et al. (1991) delved into the anti-inflammatory properties of N-(fluorenyl-9-methoxycarbonyl) amino acids, a category to which the specified compound belongs. The research highlighted the broad spectrum of anti-inflammatory activity exhibited by these compounds against conditions such as oxazolone dermatitis in mice and adjuvant arthritis in rats, both of which involve activated T lymphocytes. Notably, one of the compounds, N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199), demonstrated the capability to block neutrophil recruitment into the inflammatory site without being a general myelotoxin. This suggests a potential application of such compounds in treating inflammatory diseases by targeting T-lymphocyte activation and leukocyte infiltration without adversely affecting white cell functions or bone marrow progenitor numbers (Burch et al., 1991).

Therapeutic Efficacy in Colitis

Lowe and Noronha-Blob (2005) evaluated the therapeutic efficacy of the leukocyte recruitment inhibitor, NPC 15669 (another compound closely related to the specified chemical), in acetic acid-induced colitis in rats. The findings indicated that NPC 15669 significantly inhibited myeloperoxidase accumulation and colonic lesion scores, promoting the healing of ulcers and restoration of mucosal architecture. This highlights the potential of such compounds to prevent colonic damage and accelerate healing processes in inflammatory conditions, even when administered post-inflammation peak (Lowe & Noronha-Blob, 2005).

Metabolism and Biological Potency

Research on the metabolism of amino acids and their derivatives, such as those conducted by Tanaka et al. (1980), provides insights into the physiological roles of these compounds, including keto-enol tautomerization in branched-chain amino acid metabolism. Studies like these contribute to our understanding of the metabolic pathways and potential therapeutic applications of compounds like 2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid (Tanaka et al., 1980).

Orientations Futures

Propriétés

IUPAC Name |

2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPMIIMLKAWZFO-QKKBWIMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

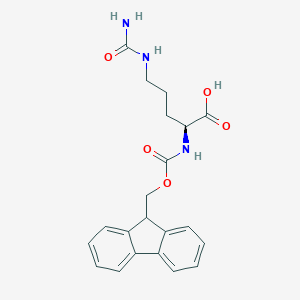

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)